Sesterstatin 7
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Overview
Description
Sesterstatin 7 is a scalarane sesterterpenoid.
This compound is a natural product found in Hyrtios erectus with data available.
Scientific Research Applications
Antimycobacterial Properties
Sesterstatin 7, a scalarane-type pentacyclic sesterterpene isolated from the Red Sea sponge Hyrtios erecta, has demonstrated significant antimycobacterial activity. It exhibited 63% inhibition of Mycobacterium tuberculosis at a specific concentration, highlighting its potential as an antimycobacterial agent (Youssef, Shaala, & Emara, 2005).
Antineoplastic Activity
This compound has shown considerable efficacy in inhibiting cancer cell growth. Specifically, it displayed significant growth inhibition against various cancer cell lines, including murine P388 lymphocytic leukemia and human tumor cells, suggesting its potential as an antineoplastic agent (Pettit, Tan, & Cichacz, 2005).
Role in Chemoprevention
Though not directly related to this compound, research on chemopreventive agents like Glutathione and Selenium in hamster buccal pouch epithelial dysplasia provides insights into the broader field of chemoprevention, potentially relevant to the application of compounds like this compound (Kamal, AbdoAlwahab, & Esmail, 2019).
Growth Inhibitory Activity in Marine Sponges
Other studies on marine sponges, like the one on Hyrtios erectus, have identified compounds with growth inhibitory activity against various carcinoma cells. While these studies do not directly involve this compound, they highlight the potential of marine-derived compounds in cancer research (Elhady et al., 2016).
Additional Research Insights
Further insights can be gained from research on the effects of various compounds on health conditions like neurotoxicity and atherosclerosis, though these studies do not directly relate to this compound (Ali et al., 2020), (Vidé et al., 2015). These studies provide a context for understanding the broad scope of marine-derived compounds and their potential applications in various fields of scientific research.
Properties
Molecular Formula |
C27H40O5 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
[(4S,5aS,5bR,7aS,11aS,11bR,13R,13aS)-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1-oxo-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydro-3H-phenanthro[2,1-e][2]benzofuran-4-yl] acetate |
InChI |
InChI=1S/C27H40O5/c1-15(28)32-17-12-20-26(5)11-8-18-24(2,3)9-7-10-25(18,4)19(26)13-21(29)27(20,6)22-16(17)14-31-23(22)30/h17-21,29H,7-14H2,1-6H3/t17-,18-,19+,20-,21+,25-,26+,27+/m0/s1 |
InChI Key |
LOCDSBKFSVHNIV-XPSVZDKBSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]2[C@@]3(CC[C@@H]4[C@@]([C@H]3C[C@H]([C@@]2(C5=C1COC5=O)C)O)(CCCC4(C)C)C)C |
SMILES |
CC(=O)OC1CC2C3(CCC4C(CCCC4(C3CC(C2(C5=C1COC5=O)C)O)C)(C)C)C |
Canonical SMILES |
CC(=O)OC1CC2C3(CCC4C(CCCC4(C3CC(C2(C5=C1COC5=O)C)O)C)(C)C)C |
Synonyms |
sesterstatin 7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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